

Application Notes and Protocols for Spectrophotometric Assays using Variamine Blue B

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Compound of Interest		
Compound Name:	Variamine Blue B	
Cat. No.:	B1583812	Get Quote

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Introduction

Variamine Blue B, also known as 4-Amino-4'-methoxydiphenylamine hydrochloride, is a versatile chromogenic reagent employed in analytical chemistry, particularly for spectrophotometric analysis.[1][2] Its utility stems from its function as a redox indicator; in its reduced form, Variamine Blue B is colorless, but upon oxidation, it transforms into a stable, intensely colored violet species.[3] This colored product exhibits a characteristic maximum absorbance (λmax) around 556 nm, allowing for the sensitive quantification of a variety of analytes.[3][4]

The fundamental principle of assays involving **Variamine Blue B** is an oxidation-reduction reaction.[4] Typically, the analyte of interest either directly oxidizes **Variamine Blue B** or participates in a preceding reaction that liberates an oxidizing agent, such as iodine. The intensity of the resulting violet color is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis by spectrophotometry.[4]

These application notes provide detailed protocols for the spectrophotometric determination of two distinct classes of analytes: the heavy metal hexavalent chromium (Cr(VI)) and a group of β -lactam antibiotics, the cephalosporins.



Chemical Reaction Pathway

The general reaction mechanism for the indirect spectrophotometric determination of an analyte using Variamine Blue B is depicted below. The analyte first reacts with an excess of iodide ions (I⁻) in an acidic medium to liberate iodine (I₂). The liberated iodine then oxidizes the colorless Variamine Blue B to its violet-colored radical cation.

General Reaction Mechanism for Indirect Assay with Variamine Blue B Iodide (I-) Analyte (e.g., Cr(VI), Cephalosporin derivative) (in excess) Oxidizes Reacts with Variamine Blue B (Reduced) Iodine (I₂) Colorless Oxidizes Variamine Blue B (Oxidized) **Violet Radical Cation** Measure Absorbance at ~556 nm

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Caption: Redox reaction pathway in **Variamine Blue B**-based spectrophotometry.

Quantitative Data Summary

The following tables summarize the key performance characteristics for the spectrophotometric determination of Hexavalent Chromium and various Cephalosporin antibiotics using Variamine Blue B.



Table 1: Quantitative Parameters for the Determination of Hexavalent Chromium (Cr(VI))

Parameter	Value	Reference
λmax	556 nm	[4]
Beer's Law Range	2 - 12 μg/mL	[4]
Molar Absorptivity	0.911 x 10 ⁴ L mol ⁻¹ cm ⁻¹	[4]
Sandell's Sensitivity	1.14 x 10 ⁻² μg cm ⁻²	[4]
Limit of Detection (LOD)	0.02 μg/mL	[4]
Limit of Quantification (LOQ)	0.07 μg/mL	[4]

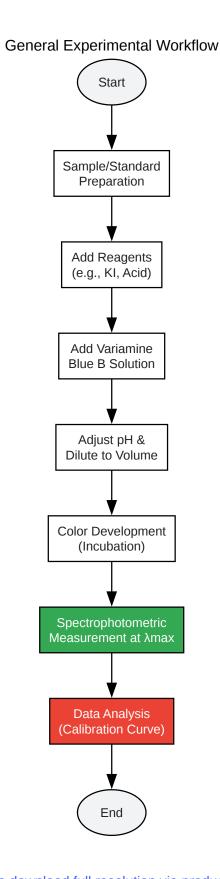
Table 2: Quantitative Parameters for the Determination of Cephalosporin Antibiotics

Analyte	λmax	Beer's Law Range	Reference
Cefotaxime	556 nm	0.5 - 5.8 μg/mL	[4][5]
Ceftriaxone	556 nm	0.2 - 7.0 μg/mL	[4][5]
Cefadroxil	556 nm	0.2 - 5.0 μg/mL	[4][5]
Cephalexin	556 nm	0.5 - 8.5 μg/mL	[4][5]

Experimental Protocols

A generalized experimental workflow for spectrophotometric analysis using **Variamine Blue B** is outlined below.





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References

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